MK-8189 Biochemical Potency Advantage Over Fragment Hit Compound 1
MK-8189 exhibits a >30,000-fold improvement in PDE10A binding affinity (Ki) compared to the original fragment hit compound 1 from which the program originated [1]. The optimization pathway introduced methyl and methoxy substitutions on the thiazole ring that contributed 30- to 300-fold potency gains at intermediate stages [2]. Surface plasmon resonance confirmed that MK-8189 binds PDE10A2 with a rapid on-rate of 8.0 × 10⁷ M⁻¹·s⁻¹ and a dissociation half-life of approximately 6.7 minutes at 25°C, with fully reversible binding kinetics [3].
| Evidence Dimension | PDE10A Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.029 nM (29 pM) |
| Comparator Or Baseline | Compound 1 (fragment hit): Ki = 950 nM |
| Quantified Difference | ~32,800-fold improvement |
| Conditions | Inhibition of human PDE10A2 transfected in human AD293 cells cytosolic fraction using cAMP as substrate by fluorescence polarization assay |
Why This Matters
This magnitude of affinity improvement enables MK-8189 to achieve target engagement at substantially lower exposures, reducing the probability of concentration-dependent off-target pharmacology.
- [1] Layton ME, et al. J Med Chem. 2023;66(2):1157-1171. Table 1: Compound 1 Ki = 950 nM; Table 2: MK-8189 (compound 18) Ki = 0.029 nM. View Source
- [2] MolCalx. PDE10A抑制剂MK-8189苗头到先导、先导优化中的水分子置换设计. 2024. View Source
- [3] Layton ME, et al. J Med Chem. 2023;66(2):1157-1171. SPR binding kinetics for compound 18. View Source
